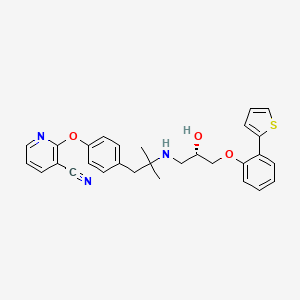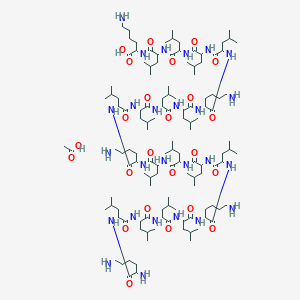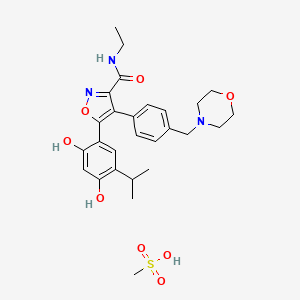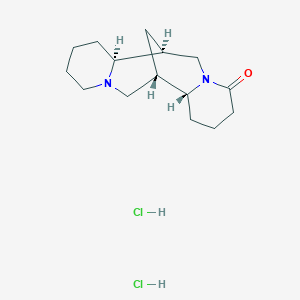
Limeciclina
Descripción general
Descripción
La limeciclina es un antibiótico tetraciclina de amplio espectro de segunda generación utilizado principalmente para el tratamiento del acné vulgar y otras infecciones bacterianas susceptibles . Fue descubierto inicialmente en 1961 y es comercializado por Galderma en varios países, incluidos el Reino Unido y Nueva Zelanda . La this compound es única entre las tetraciclinas debido a su alta solubilidad y eficiencia de absorción, lo que permite dosis más bajas en comparación con otras tetraciclinas .
Aplicaciones Científicas De Investigación
La limeciclina tiene una amplia gama de aplicaciones de investigación científica:
Química: Utilizada como compuesto modelo para estudiar el comportamiento de los antibióticos tetraciclinas.
Biología: Empleada en la investigación de la resistencia bacteriana y los mecanismos de acción de los antibióticos.
Medicina: Ampliamente utilizada en estudios clínicos para el tratamiento del acné y otras infecciones bacterianas
Industria: Utilizada en el desarrollo de nuevas formulaciones y sistemas de administración de antibióticos.
Mecanismo De Acción
La limeciclina ejerce sus efectos uniéndose a la subunidad ribosómica 30S de las bacterias, impidiendo que el ARN de transferencia aminoacilado se una al sitio A del ribosoma . Esta inhibición evita la elongación de las cadenas polipeptídicas, lo que resulta en acciones bacteriostáticas que tratan diversas infecciones . La unión es reversible, lo que permite la reanudación de la síntesis de proteínas una vez que se elimina el antibiótico .
Análisis Bioquímico
Biochemical Properties
Lymecycline plays a significant role in biochemical reactions by inhibiting bacterial protein synthesis. It interacts with the 30S ribosomal subunit of bacteria, preventing the binding of amino-acyl tRNA to the A site of the ribosome. This inhibition halts the elongation of polypeptide chains, leading to bacteriostatic effects . Lymecycline interacts with various enzymes and proteins involved in bacterial protein synthesis, including ribosomal RNA and ribosomal proteins .
Cellular Effects
Lymecycline exerts its effects on various types of cells by inhibiting bacterial protein synthesis. This inhibition affects cellular processes such as cell signaling pathways, gene expression, and cellular metabolism. By preventing the synthesis of essential proteins, Lymecycline disrupts bacterial cell function and growth . Additionally, Lymecycline’s lipophilic nature allows it to easily cross cell membranes and passively diffuse through bacterial porin channels .
Molecular Mechanism
The molecular mechanism of Lymecycline involves binding to the 30S ribosomal subunit, which prevents amino-acyl tRNA from binding to the A site of the ribosome. This action inhibits the elongation of polypeptide chains, leading to bacteriostatic effects . Lymecycline’s binding interactions with ribosomal RNA and ribosomal proteins are crucial for its inhibitory action on bacterial protein synthesis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Lymecycline can change over time due to its stability and degradation. Lymecycline is stable as a dry powder but can degrade in aqueous solutions, especially at higher pH ranges . Long-term effects on cellular function have been observed in in vitro and in vivo studies, with Lymecycline maintaining its bacteriostatic action over extended periods .
Dosage Effects in Animal Models
The effects of Lymecycline vary with different dosages in animal models. At therapeutic doses, Lymecycline effectively treats bacterial infections without significant adverse effects . At high doses, toxic effects such as gastrointestinal disturbances and hepatotoxicity have been observed . The oral LD50 of Lymecycline in rats is 3200 mg/kg .
Metabolic Pathways
Lymecycline is involved in metabolic pathways that include its absorption, distribution, metabolism, and excretion. It is absorbed by an active transport process across the intestinal wall, similar to the absorption of carbohydrates . Lymecycline is primarily excreted through the kidneys, with minimal metabolism occurring in the liver .
Transport and Distribution
Lymecycline is transported and distributed within cells and tissues through passive diffusion and active transport mechanisms. Its lipophilic nature allows it to easily cross cell membranes and accumulate in tissues . The concentration of Lymecycline in the bile can be 10 to 25 times higher than in plasma .
Subcellular Localization
Lymecycline’s subcellular localization is primarily within the cytoplasm, where it exerts its bacteriostatic effects by inhibiting bacterial protein synthesis . Its ability to cross cell membranes and localize within the cytoplasm is facilitated by its lipophilic nature .
Métodos De Preparación
La limeciclina es un producto semisintético derivado de un producto de fermentación. La síntesis implica la reacción de formaldehído, lisina y tetraciclina . El compuesto se caracteriza por su forma de polvo amarillo, higroscópico, que es muy soluble en agua y ligeramente soluble en etanol . Los métodos de producción industrial se centran en optimizar el proceso de fermentación y las modificaciones químicas posteriores para garantizar una alta pureza y rendimiento.
Análisis De Reacciones Químicas
La limeciclina sufre diversas reacciones químicas, que incluyen:
Oxidación: La this compound puede oxidarse en condiciones específicas, lo que lleva a la formación de diversos productos de oxidación.
Reducción: Las reacciones de reducción pueden modificar los grupos funcionales dentro de la molécula de this compound.
Sustitución: La this compound puede sufrir reacciones de sustitución, particularmente en los grupos amino e hidroxilo.
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno y agentes reductores como el borohidruro de sodio. Los principales productos formados a partir de estas reacciones dependen de las condiciones específicas y los reactivos utilizados.
Comparación Con Compuestos Similares
La limeciclina se compara a menudo con otros antibióticos tetraciclinas, como la minociclina y la tetraciclina . Si bien todos estos compuestos comparten un mecanismo de acción similar, la this compound es única debido a su mayor solubilidad y eficiencia de absorción . Esto permite dosis más bajas y potencialmente menos efectos secundarios. La minociclina y la tetraciclina, por otro lado, pueden requerir dosis más altas para lograr el mismo efecto terapéutico .
Compuestos similares
- Minociclina
- Tetraciclina
- Doxiciclina
- Oxitetraciclina
Las propiedades únicas de la this compound la convierten en un antibiótico valioso tanto en entornos clínicos como de investigación, ofreciendo ventajas sobre otras tetraciclinas en términos de solubilidad y absorción.
Propiedades
IUPAC Name |
(2S)-6-[[[(4S,4aS,5aS,6S,12aR)-4-(dimethylamino)-1,6,10,11,12a-pentahydroxy-6-methyl-3,12-dioxo-4,4a,5,5a-tetrahydrotetracene-2-carbonyl]amino]methylamino]-2-aminohexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H38N4O10/c1-28(42)13-7-6-9-17(34)18(13)22(35)19-14(28)11-15-21(33(2)3)23(36)20(25(38)29(15,43)24(19)37)26(39)32-12-31-10-5-4-8-16(30)27(40)41/h6-7,9,14-16,21,31,34-35,38,42-43H,4-5,8,10-12,30H2,1-3H3,(H,32,39)(H,40,41)/t14-,15-,16-,21-,28+,29-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZTCVADFMACKLU-UEPZRUIBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CC3C(C(=O)C(=C(C3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)NCNCCCCC(C(=O)O)N)N(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]1([C@H]2C[C@H]3[C@@H](C(=O)C(=C([C@]3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)NCNCCCC[C@@H](C(=O)O)N)N(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H38N4O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
602.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Boiling Point |
928.1±65.0 | |
| Record name | Lymecycline | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00256 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Mechanism of Action |
Normally, the ribosome synthesizes proteins through the binding of aminoacyl-tRNA to the mRNA-ribosome complex. Lymecycline binds to the 30S ribosomal subunit, preventing amino-acyl tRNA from binding to the A site of the ribosome, which prevents the elongation of polypeptide chains. This results in bacteriostatic actions, treating various infections. | |
| Record name | Lymecycline | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00256 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
992-21-2 | |
| Record name | Lymecycline [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000992212 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Lymecycline | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00256 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Lymecycline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.357 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | LYMECYCLINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7D6EM3S13P | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: What is the primary mechanism of action of lymecycline?
A1: Lymecycline, like other tetracyclines, exerts its antibacterial effect by inhibiting bacterial protein synthesis. [] It binds to the 30S ribosomal subunit, preventing the attachment of aminoacyl-tRNA to the ribosomal acceptor (A) site. This disrupts the formation of polypeptide chains, ultimately leading to bacterial growth inhibition. []
Q2: Lymecycline has shown efficacy against Mycoplasma pulmonis-induced arthritis in mice. How does it achieve this?
A2: Research suggests that lymecycline effectively reduces the severity of histopathological inflammatory reactions in joints by eradicating viable M. pulmonis. [] This suggests that the persistent arthritis observed in this model is linked to the presence of viable M. pulmonis, which lymecycline effectively targets.
Q3: How does lymecycline's absorption compare to other tetracyclines?
A3: Lymecycline exhibits superior absorption compared to tetracycline hydrochloride, achieving higher serum concentrations. [, ] This difference in absorption can be attributed to lymecycline's higher solubility in body fluids. []
Q4: Does food intake affect lymecycline absorption?
A4: While some studies suggest that milk might impair tetracycline absorption, research indicates that moderate milk consumption does not clinically affect lymecycline absorption. []
Q5: Lymecycline has shown promising results in treating genital chlamydial infections. How does its efficacy compare to azithromycin?
A5: Clinical studies demonstrate that lymecycline and azithromycin exhibit comparable efficacy in eradicating Chlamydia trachomatis in women. [] Both treatments effectively eliminate the infection, with no significant differences observed in microbiological and clinical outcomes.
Q6: How is lymecycline metabolized and excreted?
A6: Information regarding the specific metabolic pathways and excretion routes of lymecycline is limited in the provided research. Further studies are needed to provide a detailed understanding of its metabolic fate.
Q7: What are the potential side effects of lymecycline?
A7: Information regarding specific side effects is outside the scope of this scientific Q&A. It is essential to consult a healthcare professional for comprehensive information on potential adverse effects associated with lymecycline use.
Q8: Is lymecycline safe for use during pregnancy?
A8: Information on the safety of lymecycline during pregnancy is not extensively discussed in the provided research and should always be assessed by a healthcare professional.
Q9: Are there any known drug interactions with lymecycline?
A9: Specific drug interactions are not extensively discussed in the provided research. It's crucial to consult a healthcare professional for a comprehensive assessment of potential drug interactions based on an individual's medical history and current medications.
Q10: What are the mechanisms of resistance to lymecycline?
A10: Bacterial resistance to tetracyclines, including lymecycline, can develop through mechanisms such as ribosomal protection proteins, efflux pumps, and enzymatic inactivation. [] The emergence of resistance highlights the need for judicious antibiotic use and ongoing surveillance.
Q11: Are there different formulations of lymecycline available?
A11: Lymecycline is commercially available in oral capsule formulations. [] Specific formulations and their availability may vary depending on the geographical location.
Q12: What analytical methods are used to determine lymecycline concentrations?
A12: High-performance liquid chromatography (HPLC) is a commonly employed technique for quantifying lymecycline concentrations in biological samples. [] Various HPLC methods have been developed and validated to accurately measure lymecycline levels in different matrices.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













